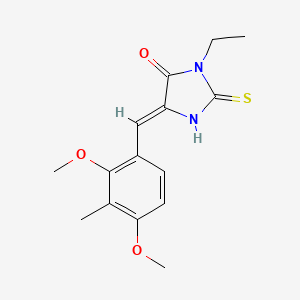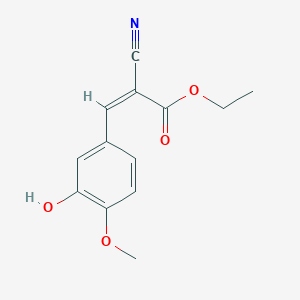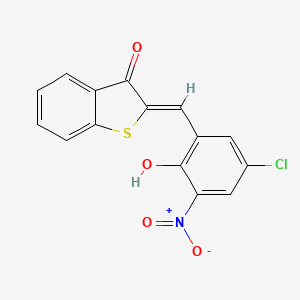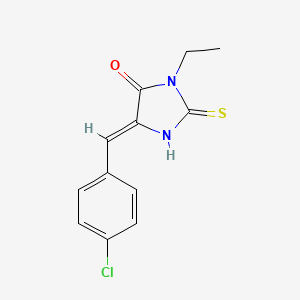
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, also known as DMEMBI, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMEMBI belongs to the class of imidazolidinone compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves its interaction with various cellular targets. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to bind to the active site of matrix metalloproteinases, thereby inhibiting their activity. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to induce apoptosis by activating the caspase cascade. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of matrix metalloproteinases, which are involved in extracellular matrix remodeling and cancer cell invasion. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to induce apoptosis by activating the caspase cascade. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activation of NF-κB, which is involved in inflammation and cancer. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to have antiviral activity by inhibiting the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. The advantages of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone include its high potency, selectivity, and specificity towards its cellular targets. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is also stable and easy to synthesize. The limitations of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone include its low solubility in water, which can limit its use in in vivo studies. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can also be toxic at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
Several future directions can be explored for 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone research. One of the significant future directions is to optimize the synthesis method of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone to achieve higher yields and purity. Another future direction is to study the pharmacokinetics and pharmacodynamics of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in animal models to determine its efficacy and toxicity. Further research can also be done to explore the potential therapeutic applications of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in other fields of research, such as neurodegenerative diseases. Finally, future research can be done to develop 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone analogs with improved solubility and toxicity profiles.
Conclusion:
In conclusion, 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process starting from 2,4-dimethoxy-3-methylbenzaldehyde and ethyl isothiocyanate. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research, including cancer therapy, anti-inflammatory, and antiviral agent. The mechanism of action of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves its interaction with various cellular targets, including matrix metalloproteinases, caspases, and NF-κB. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments, including its high potency, selectivity, and specificity towards its cellular targets. Several future directions can be explored for 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone research, including optimizing the synthesis method, studying the pharmacokinetics and pharmacodynamics, exploring potential therapeutic applications, and developing 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone analogs with improved solubility and toxicity profiles.
Synthesemethoden
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process starting from 2,4-dimethoxy-3-methylbenzaldehyde and ethyl isothiocyanate. The first step involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with thiosemicarbazide to form 2,4-dimethoxy-3-methylbenzylidene-thiosemicarbazone. The second step involves the reaction of 2,4-dimethoxy-3-methylbenzylidene-thiosemicarbazone with ethyl isothiocyanate to form 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. The synthesis method of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research. One of the significant research areas is cancer therapy. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been studied for its potential use as an anti-inflammatory and antiviral agent.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-5-17-14(18)11(16-15(17)21)8-10-6-7-12(19-3)9(2)13(10)20-4/h6-8H,5H2,1-4H3,(H,16,21)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFWXYNHMRHRLH-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=C(C=C2)OC)C)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=C(C=C2)OC)C)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)
![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)



![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)

![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)

![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)